molecular formula C14H9F4NO B4933813 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2053-97-6

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4933813
CAS No.: 2053-97-6
M. Wt: 283.22 g/mol
InChI Key: OQBUFTLMCNQVEE-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potent anti-cancer activity. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial agent. It has also been shown to have anti-inflammatory activity, which could make it a useful therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer drugs. Another direction is to explore its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new methods for synthesizing this compound could improve its availability for scientific research.

Properties

IUPAC Name

3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-5-1-3-9(7-11)13(20)19-12-6-2-4-10(8-12)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBUFTLMCNQVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241710
Record name 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-97-6
Record name 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2053-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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